2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide
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Overview
Description
2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide is a complex organic compound with a molecular formula of C24H22Cl3N3O2S This compound is known for its unique structure, which includes a trichloroethyl group, a methoxy-nitrophenyl group, and a thioureido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2-methoxy-5-nitrophenyl isothiocyanate under controlled conditions to form the thioureido intermediate. This intermediate is then reacted with diphenylacetic acid chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thioureido linkage play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(4-chloro-phenyl)-thioureido]-ethyl}-acetamide
- 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(4-methoxy-phenyl)-thioureido]-ethyl}-acetamide
- 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(4-nitro-phenyl)-thioureido]-ethyl}-acetamide
Uniqueness
2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21Cl3N4O4S |
---|---|
Molecular Weight |
567.9 g/mol |
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C24H21Cl3N4O4S/c1-35-19-13-12-17(31(33)34)14-18(19)28-23(36)30-22(24(25,26)27)29-21(32)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3,(H,29,32)(H2,28,30,36) |
InChI Key |
NQMJALLIYYSGLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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